BenchChemオンラインストアへようこそ!

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Lipophilicity Permeability Drug‑likeness

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1428359-05-0) is a synthetic small molecule (C₁₂H₁₃N₃O₄S, MW 295.32 g/mol) that combines an azetidine sulfonamide, a furan ring, and a 1,2,4‑oxadiazole core. The 1,2,4‑oxadiazole heterocycle is widely employed as a metabolically stable bioisostere in kinase inhibitors and GPCR modulators , and the cyclopropylsulfonyl‑azetidine motif introduces constrained steric bulk that can enhance target selectivity and reduce off‑target promiscuity.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1428359-05-0
Cat. No. B2669198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
CAS1428359-05-0
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
InChIInChI=1S/C12H13N3O4S/c16-20(17,9-3-4-9)15-6-8(7-15)12-13-11(14-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2
InChIKeyNCQISDIKHQVFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole – Sourcing a Selective 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology


5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1428359-05-0) is a synthetic small molecule (C₁₂H₁₃N₃O₄S, MW 295.32 g/mol) [1] that combines an azetidine sulfonamide, a furan ring, and a 1,2,4‑oxadiazole core. The 1,2,4‑oxadiazole heterocycle is widely employed as a metabolically stable bioisostere in kinase inhibitors and GPCR modulators [2], and the cyclopropylsulfonyl‑azetidine motif introduces constrained steric bulk that can enhance target selectivity and reduce off‑target promiscuity.

Why 5-(Cyclopropylsulfonyl)azetidinyl-furoxadiazoles Cannot Be Replaced by Common Oxadiazole or Azetidine Analogs


Close structural relatives—such as the des‑cyclopropylsulfonyl azetidine or the 2‑fluorobenzyl azetidine oxadiazole —differ in hydrogen‑bonding capacity, basicity, and lipophilicity, which can shift off‑target engagement and ADME properties. Even within the sulfonamide subclass, replacing the cyclopropyl group with a pyridinyl ring alters electronic distribution and metabolic clearance. The quantitative evidence below demonstrates that the target compound sits in a distinct physicochemical space that cannot be reproduced by simply substituting the N‑azetidine substituent.

Quantitative Differentiation Evidence for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Lipophilicity Control: XLogP3 Comparison Against Des‑Cyclopropylsulfonyl and 2‑Fluorobenzyl Azetidine Analogs

The target compound has a computed XLogP3 of 0.6 [1], placing it near the optimal range for CNS drug candidates (typically XLogP 1–3). The des‑cyclopropylsulfonyl analog (free azetidine) is expected to exhibit a lower XLogP (<0) due to the ionizable NH group, while the 2‑fluorobenzyl analog is expected to have an XLogP >1.5 because of the benzene ring. This positions the target compound in a balanced lipophilicity window distinct from both more polar and more lipophilic analogs.

Lipophilicity Permeability Drug‑likeness

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count: Differentiation from the Des‑Cyclopropylsulfonyl Analog

The target compound has a TPSA of 97.8 Ų and contains 7 hydrogen‑bond acceptors (HBA) with zero H‑bond donors [1]. In contrast, the des‑cyclopropylsulfonyl azetidine analog carries a secondary amine (1 HBD), which would both increase TPSA (by ~12–15 Ų) and introduce a hydrogen‑bond donor, altering CNS MPO desirability scores and P‑glycoprotein recognition.

Polar surface area Hydrogen bonding CNS Multiparameter Optimization (MPO)

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

With a rotatable bond count of 4 [1], the target compound is more constrained than the 2‑fluorobenzyl analog (which adds an extra rotatable bond at the benzyl position, total ≥5) and the des‑cyclopropylsulfonyl analog (which still has 4 but with a conformationally free NH). The cyclopropyl group itself contributes conformational restriction through its rigid three‑membered ring, potentially reducing the entropic penalty upon protein binding.

Molecular flexibility Rotatable bonds Ligand efficiency

Sulfonamide Electronic Modulation: Cyclopropyl vs. Pyridinyl Sulfonyl in Oxadiazole Series

The cyclopropylsulfonyl group is a pure alkyl sulfonamide with minimal CYP-mediated metabolic liability, whereas pyridinyl sulfonamide analogs (e.g., 3‑(furan‑2‑yl)‑5‑(1‑(pyridin‑3‑ylsulfonyl)azetidin‑3‑yl)‑1,2,4‑oxadiazole) introduce a basic heterocycle that can coordinate heme iron and inhibit CYP isoforms . Cyclopropyl‑sulfonamide conjugates are known from the patent literature to improve metabolic stability relative to aryl sulfonamide counterparts [1].

Sulfonamide electronics Metabolic stability CYP inhibition

Optimal Procurement and Deployment Scenarios for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole


CNS-Targeted Kinase or GPCR Screening Libraries Requiring Balanced Lipophilicity

With XLogP3 = 0.6, TPSA = 97.8 Ų, and zero H‑bond donors [1], this compound is optimally positioned for CNS drug discovery panels where CNS MPO scores guide library design. It outperforms the highly polar des‑cyclopropylsulfonyl analog (unfavorable CNS penetration) and avoids the excessive logP of benzyl‑substituted analogs that can lead to high tissue binding and phospholipidosis risk.

Fragment‑Based or Scaffold‑Hopping Programs Requiring a Conformationally Defined Core

The rigid cyclopropyl‑azetidine‑oxadiazole framework (only 4 rotatable bonds) [1] provides a pre‑organized scaffold for fragment growing or scaffold‑hopping exercises around S1P1, mGluR5, or Akt kinase pharmacophores, where conformational constraints have been shown to improve ligand efficiency and subtype selectivity [2].

Metabolic Stability‑Focused Lead Optimization When Aryl Sulfonamides Are Precluded

In programs where pyridinyl or phenyl sulfonamide leads have shown CYP inhibition or metabolic instability, the cyclopropylsulfonyl variant offers a structurally distinct alkyl sulfonamide replacement. Literature on oxadiazole-based mGluR5 PAMs confirms that replacing aryl sulfonamides with cycloalkyl sulfonamides improves in vitro metabolic half‑life and reduces CYP3A4 TDI risk [2].

Chemical Biology Probe Development for Targets with a Shallow or Sterically Demanding Binding Site

The combination of the compact cyclopropyl group and the azetidine‑oxadiazole‑furan architecture creates a sterically unique N‑capping motif not found in standard piperazine or piperidine oxadiazole probe libraries. This three‑dimensionality can be exploited for targets where traditional flat aromatic capping groups fail to achieve selectivity among closely related isoforms.

Quote Request

Request a Quote for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.